Enantiomeric Identity: (S)-Configuration is Non-Negotiable for Vorolanib-Class Kinase Inhibitors
The target compound bears the (S) absolute configuration at the pyrrolidine C3 position. Vorolanib (X-82), the most advanced drug candidate derived from this scaffold, explicitly incorporates the (S)-enantiomer of the 3-amino-N,N-dimethylpyrrolidine-1-carboxamide substructure [1]. The (R)-enantiomer tert-butyl (R)-(1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate (CAS 2097804-92-5) is chemically identical in all achiral properties (same molecular weight 257.33, same formula C₁₂H₂₃N₃O₃) but produces the opposite three-dimensional orientation of the amine after deprotection, which is expected to abrogate target binding based on the known stereochemical requirements of PAK1 and VEGFR inhibitors . While a direct biochemical comparison of the (S)- and (R)-Boc intermediates has not been published, the structure-activity relationships of NVS-PAK1-1 and vorolanib demonstrate that the (S)-configuration is essential for low-nanomolar potency .
| Evidence Dimension | Stereochemical configuration at pyrrolidine C3 |
|---|---|
| Target Compound Data | (S)-configuration (CAS 2122837-27-6) |
| Comparator Or Baseline | (R)-configuration (CAS 2097804-92-5) |
| Quantified Difference | Opposite enantiomer; (S) required for vorolanib (IC₅₀ VEGFR2: 1.12 nM, PDGFRβ: 0.13 nM) [1]; (S)-scaffold essential for NVS-PAK1-1 (PAK1 IC₅₀: 5 nM) |
| Conditions | Vorolanib biochemical kinase inhibition panel; NVS-PAK1-1 PAK1 autophosphorylation assay |
Why This Matters
Procurement of the incorrect enantiomer yields an intermediate that cannot produce the active drug substance, making enantiomeric identity a binary selection criterion.
- [1] Cayman Chemical / Szabo-Scandic. X-82 (Vorolanib) Datasheet: VEGFR2 IC₅₀ = 1.12 nM, PDGFRβ IC₅₀ = 0.13 nM, FLT3 IC₅₀ = 0.63 nM, c-Kit IC₅₀ = 0.14 nM. https://www.szabo-scandic.com/de/forschungsprodukte-biochemikalien/biochemikalien/x-82-cas-1013920-15-4 View Source
